{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a complex organic compound featuring two pyrazole rings connected by a difluoroethyl group and a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. The difluoroethyl group is introduced via nucleophilic substitution reactions using difluoroethyl halides. The final step involves the coupling of the pyrazole derivatives with methylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial to achieving efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group, where halides or other nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoroethyl group and pyrazole rings play a crucial role in its binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine: Similar structure but with a different position of the methyl group on the pyrazole ring.
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the difluoroethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15F2N5 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-(2-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C11H15F2N5/c1-17-10(2-3-15-17)6-14-4-9-5-16-18(7-9)8-11(12)13/h2-3,5,7,11,14H,4,6,8H2,1H3 |
InChI Key |
IMQMGVFZSGDWSH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CN(N=C2)CC(F)F |
Origin of Product |
United States |
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